

molecular weight and formula of 4-pentylcyclohexanol

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Compound of Interest

Compound Name: 4-Pentylcyclohexanol

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An In-Depth Technical Guide to **4-Pentylcyclohexanol** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-pentylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application, emphasizing the rationale behind methodological choices to ensure experimental success and data integrity.

Core Molecular Profile and Physicochemical Properties

4-Pentylcyclohexanol is a chiral organic compound notable for its role as a versatile synthetic intermediate, particularly in the development of liquid crystals and other advanced materials.^[1] Its molecular structure, consisting of a cyclohexane ring substituted with a pentyl group and a hydroxyl group, gives rise to critical physicochemical properties that dictate its behavior in synthetic and analytical contexts.

The presence of two substituents on the cyclohexane ring results in cis and trans diastereomers. This isomerism is a crucial consideration in both synthesis and application, as the spatial arrangement of the pentyl and hydroxyl groups significantly influences the material properties of its derivatives. The trans isomer, for instance, is often specifically sought after for

applications requiring a more linear molecular geometry, such as in liquid crystal formulations. [2][3]

Table 1: Key Physicochemical Data for **4-Pentylcyclohexanol**

Property	Value	Source
Molecular Formula	C₁₁H₂₂O	[4]
Molecular Weight	170.29 g/mol	[2][3][4]
CAS Number	54410-90-1 (Isomer Mixture)	[4]
	77866-59-2 (trans-isomer)	[2][3][5]
IUPAC Name	4-pentylcyclohexan-1-ol	[4]
Boiling Point	233.5 ± 8.0 °C (Predicted)	[2][3]
Density	0.893 ± 0.06 g/cm ³ (Predicted)	[2][3]
pKa	15.34 ± 0.40 (Predicted)	[2][3]

| Appearance | Clear, colorless liquid |[2] |

Synthesis Pathway: Reduction of 4-Pentylcyclohexanone

A prevalent and reliable method for synthesizing **4-pentylcyclohexanol** is the chemical reduction of its corresponding ketone, 4-pentylcyclohexanone.[6] This transformation is a cornerstone of alcohol synthesis and offers excellent control over the reaction process.

Expertise & Rationale:

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting over stronger agents like lithium aluminum hydride (LAH).

- **Causality:** NaBH₄ is a mild and selective reducing agent, highly effective for converting ketones and aldehydes to alcohols. Its key advantage is its compatibility with protic solvents like ethanol or a mixture of tetrahydrofuran and water, which simplifies the reaction setup and

workup.^[6] Unlike LAH, it does not react violently with water, making the procedure inherently safer and more forgiving for general laboratory use. The solvent choice also aids in solubilizing both the ketone substrate and the borohydride reagent.

Self-Validating Synthesis Protocol

This protocol incorporates in-process checks to ensure reaction completion and product purity.

Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylcyclohexanone (1 equivalent) in a suitable solvent (e.g., a 10:1 mixture of tetrahydrofuran and water).
- Cool the flask in an ice bath to 0-5 °C. This is a critical control step to manage the exothermic nature of the reduction and prevent side reactions.

Step 2: Addition of Reducing Agent

- Slowly add sodium borohydride (NaBH_4 , ~1.1 equivalents) portion-wise to the stirred solution over 30 minutes. The slight molar excess ensures the complete conversion of the starting material.
- Maintain the temperature below 10 °C during the addition.

Step 3: Reaction Monitoring (Self-Validation)

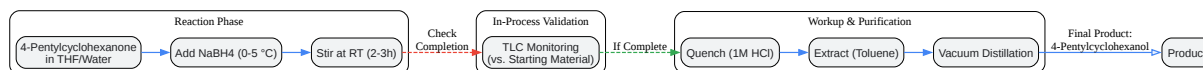
- After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.
- To validate completion, take a small aliquot from the reaction mixture and spot it on a Thin-Layer Chromatography (TLC) plate alongside a spot of the starting 4-pentylcyclohexanone.
- Develop the TLC plate (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The absence of the starting ketone spot in the reaction lane confirms the reaction is complete.

Step 4: Quenching and Workup

- Carefully quench the reaction by slowly adding 1 M HCl to neutralize excess NaBH₄ and decompose the borate-ester complex. Monitor for the cessation of hydrogen gas evolution.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as toluene or ethyl acetate (3 x 100 mL).[6]
- Combine the organic layers and wash sequentially with water and brine to remove inorganic impurities.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

- The resulting crude oil can be purified via vacuum distillation to yield the final **4-pentylcyclohexanol** product.[6] Collect the fraction boiling at the expected temperature (e.g., 91-94 °C at 100 Pa).[6]



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Caption: Workflow for the synthesis of **4-pentylcyclohexanol** via ketone reduction.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the synthesized **4-pentylcyclohexanol** is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

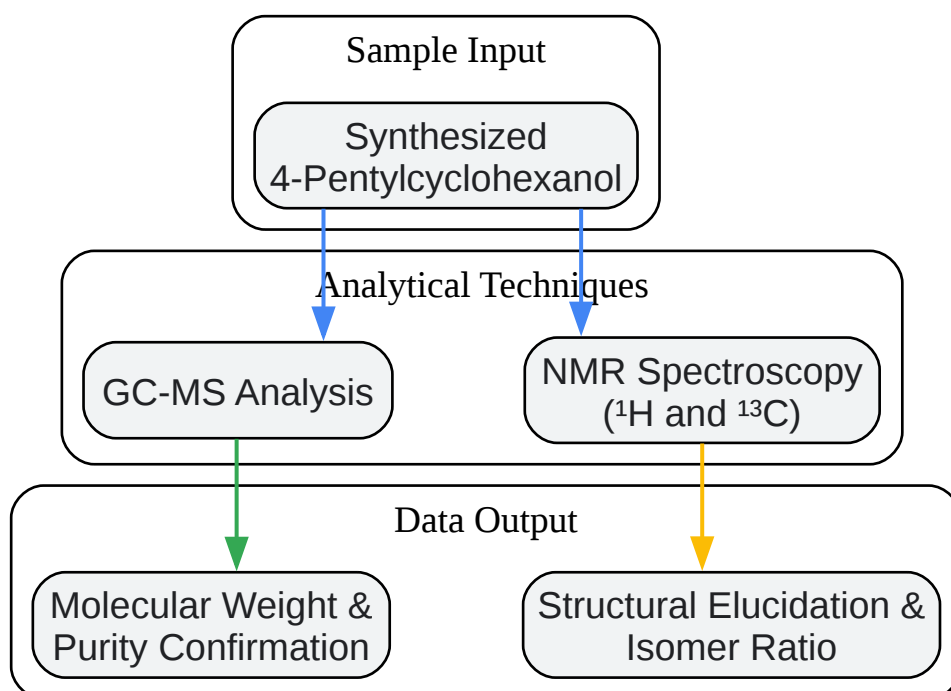
- Purpose: To confirm the molecular weight and assess the purity of the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer

provides a mass-to-charge ratio (m/z) for each component.

- Expected Results: The primary peak in the chromatogram should correspond to **4-pentylcyclohexanol**. Its mass spectrum should show a molecular ion peak (M^+) consistent with the molecular weight of 170.29 g/mol, though it may be weak. More prominent will be fragmentation patterns characteristic of the molecule, such as the loss of water ($M-18$).^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the precise chemical structure, including the connectivity of atoms and the ratio of cis to trans isomers.
- ^1H NMR: Will show characteristic signals for the protons on the cyclohexane ring, the pentyl chain, and the hydroxyl group. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C-OH) are particularly diagnostic for differentiating between the cis and trans isomers.
- ^{13}C NMR: Provides a count of the unique carbon environments in the molecule. The spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.^[4]



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Caption: A multi-technique workflow for the analytical validation of **4-pentylcyclohexanol**.

Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is non-negotiable in a professional research environment.

- **Handling:** Always handle **4-pentylcyclohexanol** in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.^{[7][8]} Avoid contact with skin and eyes and prevent inhalation of vapors.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and sources of ignition.^{[7][8]}
- **Disposal:** Dispose of waste material and empty containers in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.

Applications in Research and Drug Development

The primary application of **4-pentylcyclohexanol** is as a crucial intermediate in the synthesis of liquid crystal materials.^{[3][6]} The specific stereochemistry (cis or trans) of the alcohol dictates the final properties (e.g., clearing point, viscosity) of the liquid crystal molecules derived from it.

While not a direct pharmaceutical agent, its structural motif—the substituted cyclohexane ring—is a common scaffold in medicinal chemistry. Therefore, understanding its synthesis and stereochemistry provides valuable insights for drug development professionals working on compounds containing similar structural features. Its use as a synthetic intermediate allows for the creation of more complex molecules for biological screening.^[1]

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